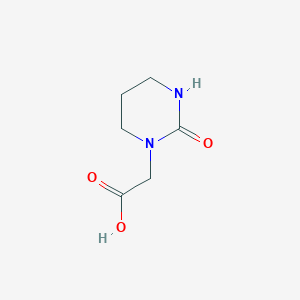

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid

Description

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound featuring a tetrahydropyrimidinone ring fused to an acetic acid moiety. These compounds are of interest in pharmaceutical synthesis, particularly as intermediates or process impurities in drug development . The tetrahydropyrimidinone core contributes to hydrogen-bonding capabilities, influencing solubility and biological activity.

Properties

IUPAC Name |

2-(2-oxo-1,3-diazinan-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c9-5(10)4-8-3-1-2-7-6(8)11/h1-4H2,(H,7,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHANBRGFHLSHFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid typically involves the Biginelli reaction, a multicomponent reaction that combines an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is catalyzed by Lewis acids such as hafnium triflate (Hf(OTf)4) and can be carried out under solvent-free conditions to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of the Biginelli reaction can be scaled up for industrial applications, utilizing continuous flow reactors and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid is utilized in the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic methodologies that can lead to the development of novel compounds with enhanced properties.

- Development of New Synthetic Methodologies : The compound has been employed in various synthetic pathways, contributing to the advancement of chemical research and the creation of innovative materials.

Biology

- Enzyme Inhibition Studies : The structural characteristics of this compound enable it to interact with specific biological targets, making it valuable in studying enzyme inhibition mechanisms. This interaction can provide insights into enzyme functions and potential therapeutic interventions.

- Receptor Binding Studies : The compound's ability to bind to various receptors positions it as a useful tool in pharmacological research, aiding in the understanding of receptor-ligand interactions.

Medicine

- Therapeutic Properties : Research indicates that this compound may exhibit antiviral, antibacterial, and anticancer activities. These properties make it a candidate for further exploration in drug development aimed at treating infectious diseases and cancer.

- Potential in Antiretroviral Therapy : The compound has been linked to studies involving lopinavir, an antiretroviral drug used for HIV treatment. It has shown promise in enhancing the efficacy of lopinavir through targeted delivery systems .

Industry

- Pharmaceutical Development : As a precursor for synthesizing pharmaceuticals, this compound plays a significant role in developing new drugs. Its application extends to agrochemicals as well, highlighting its versatility in industrial applications.

- Material Science : The compound can be utilized in creating new materials with specific properties tailored for various industrial applications, further expanding its relevance beyond medicinal chemistry.

Case Studies

Several studies have highlighted the applications and implications of this compound:

- Study on Lopinavir Delivery : A study focused on enhancing the delivery of lopinavir to HIV reservoirs demonstrated that formulations incorporating this compound significantly improved bioavailability and targeting efficiency compared to unmodified formulations. This research underscores the potential of this compound in improving therapeutic outcomes for HIV treatment .

- Synthesis Methodologies : Research detailing synthetic methodologies involving this compound has illustrated its utility as a versatile building block. Various reaction conditions and yields have been documented, showcasing its effectiveness in producing high-purity compounds suitable for further biological evaluation .

Mechanism of Action

The mechanism of action of 2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrimidine Derivatives

Structural and Functional Differences

- Saturation may enhance stability but reduce conjugation .

- Hydroxy and additional oxo groups in 419565-13-2 enhance polarity, likely improving water solubility .

Hazard Profiles

Stability and Reactivity

- Oxo Groups : Derivatives with multiple oxo groups (e.g., 5900-45-8, 56787-53-2) may exhibit higher reactivity due to electron-withdrawing effects, influencing degradation pathways .

- Melting Points: 5900-45-8 has a high melting point (271–274°C), attributed to strong intermolecular forces from cyano and methyl substituents .

Biological Activity

2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its role in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a tetrahydropyrimidine moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes are not detailed in the available literature, similar compounds often utilize starting materials like amino acids or pyrimidine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, a study reported inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a series of assays involving cancer cell lines, it demonstrated cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates. This activity is attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving 100 bacterial isolates, the efficacy of this compound was assessed. The compound was found to inhibit bacterial growth in 78% of the tested strains, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL. These results highlight its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound involved treating human breast cancer cell lines with varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM. Mechanistic studies revealed increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

Research Findings Summary

| Biological Activity | Observed Effects | Concentration/IC50 | References |

|---|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | MIC: 25-100 µg/mL | |

| Anticancer | Cytotoxicity in cancer cell lines | IC50: ~30 µM | |

| Neuroprotective | Reduced oxidative stress | Not quantified |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(2-Oxotetrahydropyrimidin-1(2H)-yl)acetic acid under mild coupling conditions?

- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A representative protocol involves dissolving the precursor (e.g., backbone derivatives) with (2-oxo-1(2H)-pyrimidinyl)acetic acid in dry DMF, followed by activation with HOBt and EDC at 40°C. After overnight stirring, the product is extracted with ethyl acetate, washed sequentially with 1 M HCl, saturated NaHCO₃, and brine, dried over Na₂SO₄, and purified via rotary evaporation .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) in deuterated DMSO is critical for confirming the pyrimidinyl and acetic acid moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC with UV detection ensures purity (>95%). For crystalline forms, X-ray diffraction can resolve structural ambiguities .

Advanced Research Questions

Q. How can coupling efficiency be optimized during synthesis to minimize side products?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar ratio of EDC to substrate to ensure complete activation.

- Solvent Selection : Anhydrous DMF is optimal due to its polar aprotic nature, but acetonitrile may reduce racemization in chiral intermediates.

- Temperature Control : Maintain 40°C to balance reaction rate and side-product formation.

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or in-situ FTIR for carbonyl group detection .

Q. What stability considerations are critical during storage and handling of this compound?

- Methodological Answer :

- Storage : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation and photodegradation.

- Decomposition Risks : Hydrolysis of the oxopyrimidinyl group may occur in aqueous acidic/basic conditions. Pre-purify via column chromatography (silica gel, gradient elution) to remove reactive impurities.

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential skin/eye irritation (GHS Category 2) .

Q. How do structural modifications (e.g., fluorination) influence the compound’s reactivity and bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introducing fluorine at the pyrimidinyl ring (e.g., 2,2-difluoro analogs) enhances electrophilicity, improving cross-coupling reactivity.

- Bioactivity Screening : Compare analogs (e.g., 2,4-dioxo-tetrahydropyrimidinyl derivatives) in enzyme inhibition assays (e.g., kinases) to establish structure-activity relationships (SAR).

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict electronic effects of substituents on tautomeric equilibria .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR (¹H, ¹³C) and HRMS data with authentic standards or databases (PubChem, Reaxys).

- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled analogs to confirm peak assignments in complex spectra.

- Collaborative Reproducibility : Share raw spectral files (e.g., JCAMP-DX format) via open-access platforms for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.